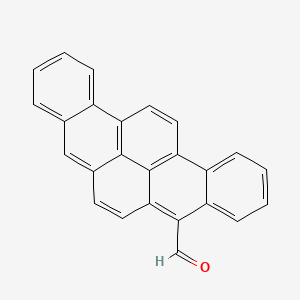
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[rst]pentaphene-5-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H14O It is a derivative of benzo[rst]pentaphene, characterized by the presence of an aldehyde group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[rst]pentaphene-5-carbaldehyde typically involves the functionalization of benzo[rst]pentaphene. One common method includes the formylation of benzo[rst]pentaphene using Vilsmeier-Haack reaction, where benzo[rst]pentaphene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of benzo[rst]pentaphene-5-carbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Types of Reactions:
Oxidation: Benzo[rst]pentaphene-5-carbaldehyde can undergo oxidation reactions to form benzo[rst]pentaphene-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzo[rst]pentaphene-5-methanol.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzo[rst]pentaphene-5-carboxylic acid.
Reduction: Benzo[rst]pentaphene-5-methanol.
Substitution: Various halogenated or nitrated derivatives of benzo[rst]pentaphene-5-carbaldehyde.
Scientific Research Applications
Benzo[rst]pentaphene-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[rst]pentaphene-5-carbaldehyde involves its interaction with molecular targets through its aromatic rings and aldehyde group. Upon light activation, it can generate reactive oxygen species, leading to oxidative stress in biological systems . This property is harnessed in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage.
Comparison with Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Dibenz[a,h]anthracene: Structurally similar with multiple fused aromatic rings.
Chrysene: A four-ring PAH with similar phototoxic properties.
Uniqueness: Benzo[rst]pentaphene-5-carbaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and photophysical properties.
Properties
CAS No. |
63040-53-9 |
|---|---|
Molecular Formula |
C25H14O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-12-11-20-17-6-2-1-5-15(17)13-16-9-10-22(23)25(21)24(16)20/h1-14H |
InChI Key |
KXXBSQCVRSXSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C6=CC=CC=C6C(=C54)C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



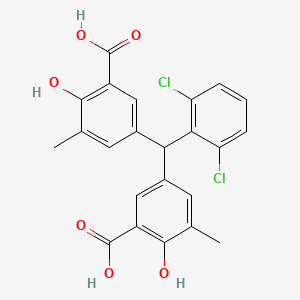
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
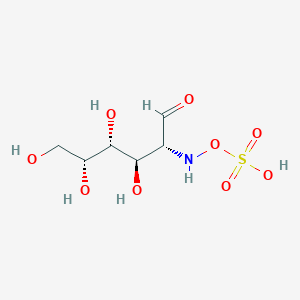
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
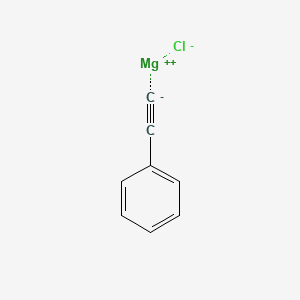
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
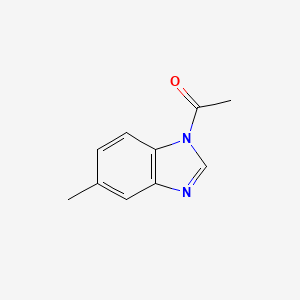
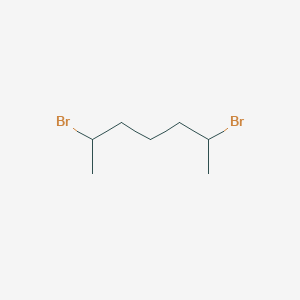
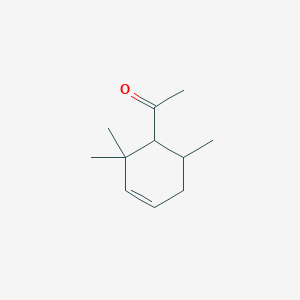
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
